2,4,6-Trimethylphenylazide

描述

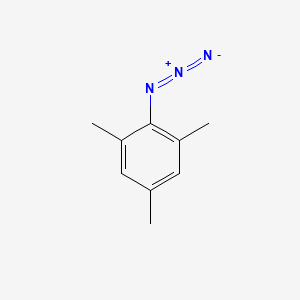

2,4,6-Trimethylphenylazide is an organic compound with the molecular formula C9H11N3. It is a derivative of phenylazide, characterized by the presence of three methyl groups attached to the benzene ring at the 2, 4, and 6 positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

2,4,6-Trimethylphenylazide can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylamine with sodium nitrite in the presence of hydrochloric acid, followed by treatment with sodium azide. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the intermediate diazonium salt.

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product.

化学反应分析

Coordination Chemistry with Uranium Complexes

2,4,6-Trimethylphenylazide reacts with uranium(III) complexes to form uranium nitride derivatives. In a study involving Tp*₂U(OCPh₂) (where Tp* = hydrotris(3,5-dimethylpyrazolyl)borate), the azide acts as a nitrene precursor:

-

Reaction :

-

Conditions : Tetrahydrofuran (THF), ambient temperature, 30-minute stirring .

-

Key Observations :

Stability and Handling Considerations

This compound is sensitive to thermal and photolytic decomposition due to the labile N₃ group. Key precautions include:

-

Storage at –20°C under inert atmosphere.

-

Avoidance of prolonged light exposure to prevent unintended nitrene generation.

Synthetic Utility

Though not directly documented in the provided sources, aryl azides like this compound are widely used in:

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Photolabeling : Site-specific modification of biomolecules via UV-induced nitrene insertion.

科学研究应用

2,4,6-Trimethylphenylazide is a chemical compound used in various scientific applications, notably in the synthesis of cobalt-imido complexes and as a nitrene source in C-H amination reactions .

Scientific Research Applications

- Synthesis of Cobalt-Imido Complex: this compound is utilized in the synthesis of a four-coordinate cobalt imido complex. The complex is formed through the addition of this compound to a dinitrogen complex . X-ray diffraction has confirmed the solid-state structure of this complex, revealing a rare, idealized planar configuration .

- Intermolecular C-H Amination: this compound serves as a nitrene source in iron-catalyzed intermolecular amination of Csp3-H bonds . It is used in the amination of 9,10-dihydroanthracene . Reactions are complete within one hour at 80°C, using a low concentration of catalyst .

Data Table

| Application | Reactant/Catalyst | Reaction Conditions | Product |

|---|---|---|---|

| Cobalt-Imido Complex Synthesis | Dinitrogen complex | Not specified | Four-coordinate cobalt imido complex, (tBumPNP)Co=NMes |

| Intermolecular C-H Amination | Iron catalyst, 9,10-dihydroanthracene | 80°C, 1 hour | Aminated 9,10-dihydroanthracene |

Case Studies

- Cobalt-Imido Complex Synthesis: Park, Yoonsu, et al. detail the synthesis of a four-coordinate cobalt imido complex using this compound . The resulting complex, (tBumPNP)Co=NMes, where tBumPNP is a modified PNP pincer ligand, exhibits a planar geometry .

- Iron-Catalyzed Intermolecular C-H Amination: Research describes the use of this compound as a nitrene source in iron-catalyzed intermolecular C-H amination . This method facilitates the introduction of amino groups into Csp3-H bonds of compounds like 9,10-dihydroanthracene .

作用机制

The mechanism of action of 2,4,6-Trimethylphenylazide primarily involves its ability to undergo cycloaddition reactions. The azide group is highly reactive and can form covalent bonds with various substrates, leading to the formation of stable triazole rings. This reactivity is exploited in click chemistry, where this compound is used to create complex molecular architectures with high efficiency and specificity.

相似化合物的比较

Similar Compounds

Phenylazide: Lacks the methyl groups, making it less sterically hindered and more reactive.

2,4,6-Trimethylphenylamine: The reduced form of 2,4,6-Trimethylphenylazide, used in different synthetic applications.

2,4,6-Trimethylphenol: Contains a hydroxyl group instead of an azide, leading to different reactivity and applications.

Uniqueness

This compound is unique due to the presence of three methyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in selective reactions where steric effects play a crucial role in determining the outcome.

生物活性

2,4,6-Trimethylphenylazide is an organic compound known for its high reactivity and utility in various chemical and biological applications. Its azide functional group allows it to participate in photochemical reactions, making it a valuable tool in photoaffinity labeling and other synthetic methodologies. This article explores the biological activity of this compound, highlighting its antimicrobial properties, potential as a ligand in coordination chemistry, and its applications in drug development.

- Molecular Formula : C₉H₁₁N₃

- CAS Number : 14213-00-4

- Appearance : Typically a yellowish solid or liquid depending on purity.

- Reactivity : Highly reactive due to the azide group; can undergo thermal decomposition to release nitrogen gas.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, research on related compounds, such as 2,4,6-trimethylbenzenesulfonyl hydrazones, demonstrated potent antibacterial effects against various Gram-positive bacteria. The minimal inhibitory concentration (MIC) values for these compounds ranged from 7.81 to 15.62 µg/mL against reference strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Hydrazone 24 | 7.81 - 15.62 | Staphylococcus aureus |

| Hydrazone 25 | 15.62 | Bacillus subtilis |

These findings suggest that modifications of the trimethylphenylazide structure could lead to new antimicrobial agents with enhanced efficacy.

Coordination Chemistry

The azide group in this compound allows it to function as a ligand in coordination chemistry. Azides can coordinate with metal centers to form stable complexes that have shown promising biological activities. For example, organometallic complexes derived from azides have been studied for their anticancer properties and ability to act as catalysts in various reactions .

Photochemical Applications

One notable application of this compound is its use in photoaffinity labeling. This technique allows researchers to study protein interactions by covalently attaching probes to specific sites on proteins when exposed to light. The high reactivity of the azide group facilitates this process, enabling the identification of binding sites and interaction partners in complex biological systems .

Drug Development

In drug discovery contexts, derivatives of azides have been explored for their potential as therapeutic agents. For instance, modifications of the azide structure have led to compounds with significant antiproliferative activity against various cancer cell lines. These studies suggest that further exploration of this compound and its derivatives could yield novel anticancer drugs .

属性

IUPAC Name |

2-azido-1,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-4-7(2)9(11-12-10)8(3)5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOHHRQEKATAMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=[N+]=[N-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161950 | |

| Record name | Benzene, 2-azido-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14213-00-4 | |

| Record name | Benzene, 2-azido-1,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014213004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-azido-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。